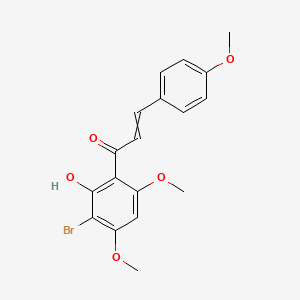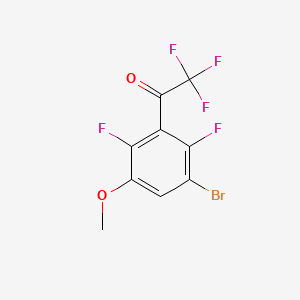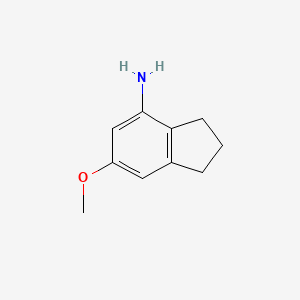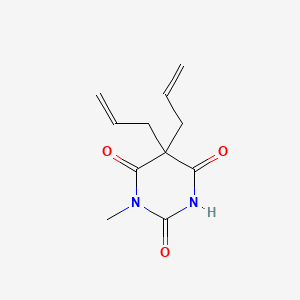
1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol is an organic compound that features a benzyloxy group, a bromofluorophenyl group, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Bromofluorophenyl Group: This step involves the substitution reaction of a fluorobromobenzene derivative with an appropriate nucleophile.
Amino Alcohol Formation: The final step involves the reaction of the intermediate with an amine to form the amino alcohol moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(Benzyloxy)-3-((4-chloro-3-fluorophenyl)amino)propan-2-ol
- 1-(Benzyloxy)-3-((4-bromo-3-methylphenyl)amino)propan-2-ol
- 1-(Benzyloxy)-3-((4-bromo-3-iodophenyl)amino)propan-2-ol
Uniqueness: 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Eigenschaften
Molekularformel |
C16H17BrFNO2 |
|---|---|
Molekulargewicht |
354.21 g/mol |
IUPAC-Name |
1-(4-bromo-3-fluoroanilino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H17BrFNO2/c17-15-7-6-13(8-16(15)18)19-9-14(20)11-21-10-12-4-2-1-3-5-12/h1-8,14,19-20H,9-11H2 |
InChI-Schlüssel |
KPFQZKLNYQZXLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CNC2=CC(=C(C=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


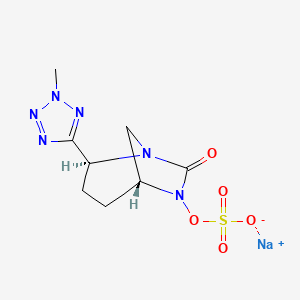

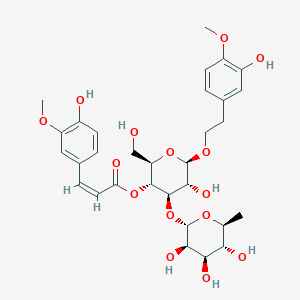
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)

